6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h2,5-6,9-10,12,15H,1,3-4,7-8,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNJGYIKRACDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method is highly efficient, providing high yields under mild reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as choline chloride-based thiourea, which enhances the reaction rate and selectivity .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar multicomponent reactions. The use of eco-friendly catalysts and solvent-free conditions is preferred to minimize environmental impact. The reaction can be conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds within the dihydropyrano[2,3-c]pyrazole class. For instance, synthesized derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Synthesis Method: A multicomponent reaction involving malononitrile, ethyl acetoacetate, and hydrazine hydrate has been employed to yield various 1,4-dihydropyrano[2,3-c]pyrazoles with high efficiency (85-92% yields) .
- Antibacterial Testing: Compounds were evaluated against Staphylococcus aureus and Escherichia coli using ciprofloxacin as a standard. The inhibition zones ranged from 0 to 31 mm for Gram-negative strains . Notably, certain compounds exhibited better efficacy than ciprofloxacin at a concentration of 50 μg/well.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 27 | Staphylococcus aureus |
| Compound B | 31 | Escherichia coli |
| Ciprofloxacin | 21-23 | Staphylococcus aureus |
Synthetic Methodologies
The synthesis of 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through various multicomponent reactions. These methodologies are notable for their efficiency and ability to produce complex structures.
Synthesis Techniques:
- One-Pot Reactions: Efficient one-pot multicomponent reactions have been developed to synthesize derivatives with diverse substituents under mild conditions . This method allows for the rapid assembly of complex molecules.
Therapeutic Applications
Beyond antibacterial properties, compounds like 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are being investigated for their potential as inhibitors in various biological pathways.
Case Study:
A patent describes the use of similar compounds as inhibitors of ubiquitin-specific protease 7 (USP7), which plays a crucial role in cellular regulation and cancer progression . The inhibition of this protease could lead to novel therapeutic strategies against cancer.
Mechanism of Action
The mechanism of action of 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to block the cell cycle in cancer cells through a P53-independent pathway . The compound’s structure allows it to interact with DNA and proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations in pyranopyrazole derivatives include substitutions at positions 3, 4, and 4. Below is a comparative analysis:
Key Observations :
- Cyclohexyl vs.
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance PDE2 inhibitory activity by stabilizing ligand-enzyme interactions .
- Heterocyclic Substituents (e.g., pyridinyl) : Improve binding to multidrug resistance proteins via π-π stacking and hydrogen bonding .
Physical and Spectral Properties
Notes:
- The cyclohexyl derivative’s spectral data (e.g., NMR, HRMS) are unreported, but similar compounds show precise HRMS matches (Δ < 0.001 ppm) .
Biological Activity
6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the dihydropyrano[2,3-c]pyrazole class, characterized by a unique cyclohexyl group that enhances its lipophilicity and potentially improves bioavailability compared to other similar compounds. The structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O |
| Molar Mass | 320.39 g/mol |
| Density | 1.27 g/cm³ |
| pKa | 11.90 |
Research indicates that 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile acts primarily as an inhibitor of ubiquitin-specific protease 7 (USP7) . USP7 plays a critical role in regulating various cellular processes, including protein degradation and signaling pathways associated with inflammation and cancer. In vitro studies have demonstrated that the compound exhibits potent inhibition of USP7 with an IC$_{50}$ value indicating significant activity against various cancer cell lines .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. It selectively targets USP7, which is implicated in tumor growth and survival. Notably, studies have highlighted its effectiveness in various cancer models, suggesting its potential as a targeted therapy .
Anti-inflammatory Properties
Given its mechanism of action involving USP7 inhibition, this compound may also exert anti-inflammatory effects. The modulation of inflammatory pathways through USP7 inhibition could provide therapeutic benefits in diseases characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The structural variations within the pyrazole class often correlate with enhanced activity against bacterial strains .
In Vitro Studies
In vitro experiments have demonstrated the effectiveness of 6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound exhibited cytotoxic effects when tested alone and in combination with doxorubicin, enhancing the overall efficacy against resistant cancer types .
Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications to the cyclohexyl and phenyl groups can significantly influence biological activity. For example:
- Cyclohexyl Substitution : Enhances lipophilicity and binding affinity to USP7.
- Phenyl Variants : Different substitutions on the phenyl ring can lead to variations in anticancer efficacy and selectivity .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with enhanced lipophilicity and specific functional groups tend to exhibit superior biological activities. The following table summarizes some related compounds:
| Compound Name | Biological Activity |
|---|---|
| 6-Amino-4-(4-chlorophenyl)-3-methyl-pyrazole | USP7 Inhibition |
| 6-Amino-4-(4-methoxyphenyl)-3-methyl-pyrazole | Anticancer Activity |
| 6-Amino-4-(phenyl)-3-methyl-pyrazole | Antimicrobial Properties |
Q & A
Q. What are the standard synthetic protocols for pyrano[2,3-c]pyrazole-5-carbonitrile derivatives?
Pyrano[2,3-c]pyrazole-5-carbonitriles are typically synthesized via one-pot multicomponent reactions (MCRs). A representative method involves:
- Reactants : Ethyl acetoacetate, hydrazine hydrate, substituted aldehydes, and malononitrile.
- Catalysts : Tetra--butyl ammonium bromide (TBAB) in aqueous medium (yields: 80–89%) or ionic liquids like [EtNH][HSO] (yields: 85–92%) .
- Conditions : Reflux in water or ethanol/water mixtures (25–30 minutes) .
- Purification : Recrystallization from ethanol or column-free methods .
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Confirms nitrile (C≡N) stretches at ~2200 cm and NH bands at ~3340 cm .
- NMR : H NMR shows pyrazole NH (~δ 10–12 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm). C NMR confirms cyano carbons (δ ~115 ppm) .
- Mass Spectrometry : Molecular ion peaks align with calculated values (e.g., 342.35 for a trimethoxyphenyl derivative) .
Q. How do substituents influence physicochemical properties?
Substituents on the 4-position (e.g., aryl vs. cyclohexyl) affect:
- Solubility : Electron-withdrawing groups (e.g., –NO) reduce solubility in polar solvents .
- Crystallinity : Bulky substituents like 3,4,5-trimethoxyphenyl enhance crystal lattice stability (triclinic space group) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities?
X-ray diffraction provides:
- Bond parameters : C–N bond lengths (1.37–1.43 Å) and dihedral angles between pyrano and pyrazole rings .
- Packing interactions : Hydrogen bonds (N–H···N/O) and van der Waals forces stabilize the crystal lattice .
- Validation : Discrepancies between spectroscopic and crystallographic data (e.g., tautomerism in solution vs. solid state) are resolved via refinement () .
Q. What mechanistic insights explain regioselectivity in MCRs?
The reaction proceeds via:
- Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
- Michael addition : Pyrazole intermediate attacks the nitrile, followed by cyclization.
- Role of catalysts : TBAB stabilizes intermediates via phase-transfer effects, while ionic liquids enhance electrophilicity of the aldehyde .
Q. How to address contradictory bioactivity data in derivatives?
- Structural tweaks : Cyclohexyl groups may enhance lipophilicity (vs. aryl groups), altering membrane permeability .
- Assay conditions : Varying IC values in antimicrobial assays (e.g., 12–45 µg/mL) arise from differences in bacterial strains or solvent systems .
- Docking studies : Molecular modeling identifies steric clashes with target enzymes due to bulky substituents .
Q. What strategies optimize yields for cyclohexyl-substituted derivatives?
- Catalyst screening : Ionic liquids outperform TBAB in sterically hindered reactions (yield boost: ~15%) .
- Solvent optimization : DMSO improves solubility of cyclohexyl intermediates during crystallization .
- Temperature control : Room-temperature MCRs reduce side reactions (e.g., hydrolysis of nitrile groups) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
